molecular formula C20H27N3O2S B2360993 Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897470-23-4

Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2360993
CAS No.: 897470-23-4
M. Wt: 373.52
InChI Key: GPCHGLDOXCZFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a piperazine-based small molecule featuring a cyclohexylmethanone core linked to a 6-ethoxy-substituted benzothiazole moiety. Piperazine derivatives are widely explored for their pharmacological versatility, including neuroprotective, anti-prion, and enzyme inhibitory activities .

Properties

IUPAC Name

cyclohexyl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-2-25-16-8-9-17-18(14-16)26-20(21-17)23-12-10-22(11-13-23)19(24)15-6-4-3-5-7-15/h8-9,14-15H,2-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCHGLDOXCZFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition and Ring Contraction

The benzothiazole core is constructed via a Michael addition between 1,4-benzoquinone and cysteine ethyl ester hydrochloride, followed by oxidation with potassium ferricyanide to yield a benzothiazine intermediate. Acidic ring contraction generates 6-hydroxybenzothiazole-2-carboxylate.

Reaction Conditions

Step Reagents/Conditions Yield
Michael Addition Cysteine ethyl ester, RT, 24h 68%
Oxidation K₃[Fe(CN)₆], pH 9, 0°C 75%
Ring Contraction HCl (conc.), reflux, 6h 82%

Ethoxylation at C6

The hydroxyl group at C6 is ethylated using ethyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12h, yielding 6-ethoxybenzothiazole-2-carboxylate.

Formation of Piperazine-Benzothiazole Fragment

Nucleophilic Aromatic Substitution

2-Chloro-6-ethoxybenzo[d]thiazole reacts with piperazine in DMF at 120°C for 24h, displacing the chloride to form 4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine.

Optimization Insights

  • Excess piperazine (3 eq.) ensures complete substitution.
  • Anhydrous conditions prevent hydrolysis of the chlorothiazole.

Acylation with Cyclohexanecarbonyl Chloride

Regioselective Mono-Acylation

Piperazine’s symmetry necessitates protection-deprotection strategies. Boc-protected piperazine is acylated at the free amine with cyclohexanecarbonyl chloride, followed by Boc removal.

Stepwise Protocol

  • Protection : 4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF.
  • Acylation : Cyclohexanecarbonyl chloride (1.1 eq.) and triethylamine in dichloromethane.
  • Deprotection : Trifluoroacetic acid (TFA) in DCM.

Yield Progression

Step Yield
Protection 89%
Acylation 76%
Deprotection 93%

Optimization and Purification Techniques

Solvent Screening for Crystallization

Ethanol-water (7:3) mixtures yield crystalline product with >99% purity (HPLC). Alternative solvents like acetonitrile or ethyl acetate result in lower yields due to solubility issues.

Catalytic Hydrogenation

Residual impurities from acylation are removed via Pd/C-catalyzed hydrogenation in methanol, enhancing purity to 99.5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.45–1.85 (m, 10H, cyclohexyl), 3.55–3.70 (m, 8H, piperazine), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 7.22 (d, J=8.5 Hz, 1H, ArH), 7.65 (d, J=8.5 Hz, 1H, ArH).
  • HRMS (ESI+) : m/z calcd. for C₂₁H₂₈N₃O₂S [M+H]⁺ 386.1902; found 386.1898.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including those related to cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone. For instance:

  • Study Findings : Research has shown that benzothiazole derivatives exhibit significant activity against a range of pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . In a comparative study, certain derivatives demonstrated effectiveness comparable to established antibiotics such as ciprofloxacin and antifungal agents like amphotericin B .

Data Table: Antimicrobial Efficacy of Related Compounds

Compound NamePathogen TestedActivity Level
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CCandida albicansHigh

Anticancer Properties

The anticancer properties of this compound have been explored through various synthetic analogs:

  • Case Studies : In one study, derivatives of benzothiazole were synthesized and evaluated for their cytotoxicity against several cancer cell lines. Notably, compounds were found to induce apoptosis in pancreatic cancer cells, indicating their potential as therapeutic agents .

Data Table: Anticancer Activity of Benzothiazole Derivatives

Compound NameCancer Cell Line TestedIC50 (µM)
Compound DPancreatic cancer10
Compound EBreast cancer15
Compound FLung cancer12

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications:

  • Research Insights : A study conducted on benzothiazole derivatives revealed that certain compounds possess significant anti-inflammatory effects. For instance, one derivative was found to inhibit pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases .

Data Table: Anti-inflammatory Activity Assessment

Compound NameInflammatory ModelEffectiveness
Compound GLPS-induced inflammationStrong
Compound HTNF-alpha induced modelModerate

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with biological targets, potentially inhibiting or activating specific pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The target compound’s piperazine ring is substituted with a benzothiazole group. Key analogs with differing substituents include:

Compound Name Substituent on Piperazine Molecular Weight ([M+H]+) Key Properties/Activities
Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone 4-nitrophenyl 248.9 Anti-prion activity; synthesized via Hartwig-Buchwald amination
(4-(4-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl)piperazin-1-yl)(cyclohexyl)methanone (20) Acridine derivative 461.2 (MS) Neuroprotective; 83% yield, HPLC purity >98%
(5-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9bb) Imidazothiazole-sulfonyl 481 (ESI-MS) Antimicrobial potential; mp 214–216°C
(Thiazol-2-yl)(4-(3-fluoropyrrolidin-1-yl)benzoyl)methanone (37) Fluoropyrrolidine-benzoyl 452.15 (HRMS) Monoacylglycerol lipase inhibitor

Key Observations :

  • Electron-Withdrawing vs.
  • The benzothiazole in the target compound may offer similar π-stacking interactions.

Biological Activity

Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article delves into the biological properties of this compound, supported by various studies and data.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to a piperazine moiety, which is further substituted with a benzo[d]thiazole derivative. The structural formula can be represented as follows:

Cyclohexyl 4 6 ethoxybenzo d thiazol 2 yl piperazin 1 yl methanone\text{Cyclohexyl 4 6 ethoxybenzo d thiazol 2 yl piperazin 1 yl methanone}

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit notable antimicrobial properties. A study evaluated various benzothiazole derivatives for their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain compounds demonstrated significant inhibition of bacterial growth, comparable to standard antibiotics like ciprofloxacin .

Compound NameActivity Against S. aureusActivity Against E. coli
This compoundModerateModerate
CiprofloxacinHighHigh

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma). A study reported that this compound exhibited significant cytotoxicity against these cell lines, suggesting potential as an anticancer agent .

Cell LineIC50 (µM)
A54915
MCF7-MDR20
HT108018

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has also been investigated for anti-inflammatory effects. Research has indicated that certain benzothiazole derivatives possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines. For instance, compounds similar to this compound showed promising results in reducing inflammation in vitro .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : In a comparative study involving various benzothiazole derivatives, the compound was found to exhibit moderate antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Cytotoxic Evaluation : A series of experiments assessed the cytotoxic effects on different cancer cell lines, revealing that the compound significantly inhibited cell proliferation in A549 and MCF7-MDR cells .
  • Inflammation Model : In vitro assays demonstrated that the compound effectively reduced levels of inflammatory markers in cultured cells, suggesting its potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key structural components of Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and how do they influence its physicochemical properties?

  • Answer: The compound comprises three critical moieties:

  • A piperazine ring (enhances solubility and enables hydrogen bonding via nitrogen atoms).
  • A 6-ethoxybenzo[d]thiazole group (provides aromatic stability and potential π-π stacking interactions).
  • A cyclohexyl methanone substituent (increases lipophilicity, improving membrane permeability).
  • Methodological Insight: Structural confirmation relies on NMR spectroscopy (e.g., 1^1H and 13^13C for substituent identification) and mass spectrometry (for molecular weight validation). Polar groups like the ethoxy moiety influence solubility in polar solvents like DMSO or methanol .

Q. What are common synthetic strategies for assembling benzothiazole-piperazine hybrids like this compound?

  • Answer: Synthesis typically involves:

Benzothiazole Core Formation: Cyclization of 2-aminothiophenol derivatives with carbonyl sources (e.g., chloroacetic acid) under acidic conditions.

Piperazine Coupling: Nucleophilic substitution or amide bond formation between the benzothiazole-2-carbonyl chloride and the piperazine ring.

Cyclohexyl Methanone Introduction: Friedel-Crafts acylation or Grignard reactions.

  • Key Considerations: Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions. Retrosynthetic analysis can identify intermediates like 6-ethoxybenzo[d]thiazole-2-carboxylic acid .

Q. How do researchers validate the purity and identity of this compound post-synthesis?

  • Answer:

  • Chromatography: HPLC or TLC with UV detection to assess purity (>95% preferred).
  • Spectroscopic Techniques:
  • IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm1^{-1}) and C-S (benzothiazole, ~650 cm1^{-1}) groups.
  • NMR: Distinguishes cyclohexyl protons (δ 1.2–2.1 ppm) and piperazine ring protons (δ 2.5–3.5 ppm).
  • Elemental Analysis: Validates empirical formula (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and biological activity of this compound?

  • Answer:

  • Reaction Optimization: DFT calculations predict transition states to refine reaction conditions (e.g., solvent polarity, temperature). Molecular dynamics simulations assess solvent effects on yield.
  • Docking Studies: Predict binding affinities to biological targets (e.g., enzymes, GPCRs) by modeling interactions between the benzothiazole moiety and hydrophobic pockets.
  • SAR Analysis: Machine learning models correlate substituent variations (e.g., ethoxy vs. methylsulfonyl) with activity trends .

Q. What methodologies resolve contradictions in reported biological activity data for benzothiazole-piperazine derivatives?

  • Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability.
  • Metabolic Stability Tests: Evaluate cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro results.
  • Structural Analog Comparison: Compare logP, pKa, and steric parameters of analogs (e.g., fluorophenyl vs. cyclohexyl groups) to isolate activity drivers .

Q. How can researchers design experiments to elucidate the mechanism of action for this compound?

  • Answer:

  • Target Identification:
  • Pull-Down Assays: Use biotinylated derivatives to isolate binding proteins from cell lysates.
  • CRISPR-Cas9 Screening: Identify gene knockouts that confer resistance to the compound.
  • Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., apoptosis, inflammation).
  • Kinetic Studies: Surface plasmon resonance (SPR) to measure binding kinetics to putative targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.